Piperidine, 4-methyl-1-[3-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-2-propynyl]-
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Overview
Description
4-METHYL-1-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]PIPERIDINE is a complex organic compound with a unique structure that includes a piperidine ring, a tetrahydropyran moiety, and a propyne group
Preparation Methods
The synthesis of 4-METHYL-1-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]PIPERIDINE can be approached through several synthetic routes. One common method involves the cyclization of ®- and (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol, which are synthesized from ®- and (S)-linalool . The cyclization is catalyzed by (+)-10-camphorsulfonic acid (CSA). Another approach involves the lipase-mediated resolution of tetrahydropyranyl alcohol, prepared in racemic form from dehydrolinalool . Industrial production methods often utilize large-scale resolution procedures that exploit the enantioselectivity of specific lipases in acetylation reactions .
Chemical Reactions Analysis
4-METHYL-1-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]PIPERIDINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium azide or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it serves as a chiral building block for the synthesis of natural terpenes and flavors like linaloyl oxide . In biology, it is used in the study of enzyme-mediated stereoselective synthesis and resolution processes . In medicine, its derivatives are explored for potential therapeutic properties, including antimicrobial and anti-inflammatory effects . Industrially, it is used in the production of flavors and fragrances .
Mechanism of Action
The mechanism of action of 4-METHYL-1-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar compounds to 4-METHYL-1-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]PIPERIDINE include other piperidine derivatives and tetrahydropyran-containing molecules. For example, 2,2,6,6-Tetramethylpiperidine and Bisabolol oxide are structurally related compounds . The uniqueness of 4-METHYL-1-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]PIPERIDINE lies in its combination of a piperidine ring with a tetrahydropyran moiety and a propyne group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H29NO |
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Molecular Weight |
263.4 g/mol |
IUPAC Name |
4-methyl-1-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperidine |
InChI |
InChI=1S/C17H29NO/c1-15-7-13-18(14-8-15)12-6-11-17(4)10-5-9-16(2,3)19-17/h15H,5,7-10,12-14H2,1-4H3 |
InChI Key |
YVBPTSCKCRTGHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC#CC2(CCCC(O2)(C)C)C |
Origin of Product |
United States |
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